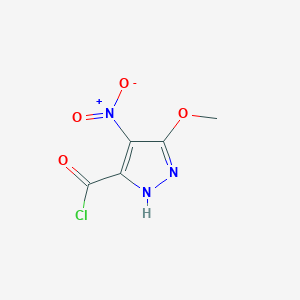

3-methoxy-4-nitro-1H-pyrazole-5-carbonyl chloride

Description

Contextual Significance of Pyrazole (B372694) Core Structures in Synthetic Chemistry

Pyrazole-containing compounds are a significant class of N-heterocycles that have garnered substantial attention in synthetic chemistry. mdpi.com The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. researchgate.netglobalresearchonline.net This structural motif is a cornerstone in the development of a wide array of functional molecules due to its unique physicochemical properties and versatile reactivity. mdpi.comnih.gov

In the realm of medicinal chemistry, the pyrazole core is considered a "privileged scaffold" because it is a key structural component in numerous therapeutic agents. nih.govnih.gov Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antifungal properties. mdpi.comglobalresearchonline.net The metabolic stability of the pyrazole nucleus is a significant factor contributing to its prevalence in recently approved drugs. nih.gov

Beyond pharmaceuticals, pyrazoles are integral to the agrochemical industry, forming the basis for various effective herbicides, insecticides, and fungicides. nih.govrroij.com Their application also extends to materials science, where pyrazole moieties are incorporated into polymers and other materials to develop advanced products with specialized thermal, conductive, or optical characteristics. rroij.com The ability to functionalize the pyrazole ring at multiple positions allows for the fine-tuning of its properties, making it a versatile building block for creating diverse and complex molecular architectures. mdpi.comnih.gov

Strategic Role of Carbonyl Chloride Functionalities in Organic Transformations

Carbonyl chlorides, also known as acyl chlorides, are highly reactive organic compounds characterized by the functional group -C(=O)Cl. wikipedia.org They are derivatives of carboxylic acids and serve as crucial intermediates in a multitude of organic transformations. wikipedia.orgfiveable.me Their heightened reactivity compared to other carboxylic acid derivatives, such as esters or amides, makes them exceptionally useful reagents in synthesis. wikipedia.org

The strategic importance of acyl chlorides lies in their ability to readily undergo nucleophilic acyl substitution reactions. taylorandfrancis.com The carbonyl carbon in an acyl chloride possesses a significant partial positive charge due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it highly electrophilic. chemeurope.com This allows it to be attacked by even weak nucleophiles. The chloride ion is an excellent leaving group, facilitating the substitution process. chemeurope.com

Consequently, acyl chlorides are widely used to synthesize a variety of other carbonyl compounds. Key transformations include:

Esterification: Reaction with alcohols to form esters. fiveable.mechemeurope.com

Amidation: Reaction with amines to produce amides. wikipedia.orgchemeurope.com

Anhydride Formation: Reaction with carboxylate salts to yield acid anhydrides. wikipedia.orgchemeurope.com

Friedel-Crafts Acylation: Introduction of an acyl group onto an aromatic ring using a Lewis acid catalyst. fiveable.me

This versatility makes the carbonyl chloride functionality a powerful tool for constructing complex molecules from simpler precursors. wisdomlib.org

Unique Electronic and Steric Influences of Methoxy (B1213986) and Nitro Substituents on Pyrazole Reactivity

The reactivity of the pyrazole ring in "3-methoxy-4-nitro-1H-pyrazole-5-carbonyl chloride" is significantly modulated by the presence of the methoxy (-OCH3) and nitro (-NO2) groups. These substituents exert distinct electronic and steric effects that influence the behavior of both the heterocyclic ring and the acyl chloride functionality.

Electronic Effects: The methoxy and nitro groups create a "push-pull" electronic system on the pyrazole ring.

Methoxy Group (-OCH3): As an electron-donating group (EDG), the methoxy substituent increases the electron density of the pyrazole ring through a resonance effect (+M). This can influence the regioselectivity of further substitution reactions on the ring.

Nitro Group (-NO2): The nitro group is a powerful electron-withdrawing group (EWG) due to both inductive (-I) and resonance (-M) effects. nih.govacs.org It significantly decreases the electron density of the pyrazole ring, making it less susceptible to electrophilic attack but more susceptible to nucleophilic aromatic substitution under certain conditions. The presence of strong electron-withdrawing groups has been shown to enhance the biological efficacy of some pyrazole compounds. nih.gov

This electronic push-pull dynamic can be harnessed to fine-tune the molecule's properties and reactivity. nih.govacs.org

Steric Effects: The substituents at positions 3, 4, and 5 create a sterically hindered environment around the pyrazole core.

The methoxy group at position 3 and the bulky carbonyl chloride group at position 5 can sterically hinder the adjacent nitrogen atom (N1), potentially influencing N-alkylation or N-acylation reactions.

The interplay of these electronic and steric factors makes "this compound" a highly specialized reagent with unique reactivity patterns.

Overview of Research Gaps and Motivations for Investigating this compound

The investigation into specifically substituted pyrazole derivatives like "this compound" is driven by the continuous search for novel molecular entities with enhanced properties for applications in medicine, agriculture, and materials science. researchgate.net While the chemistry of the pyrazole core is well-established, the synthesis and application of polysubstituted pyrazoles with a defined arrangement of functional groups present ongoing research opportunities.

Research Gaps:

Limited Availability of Complex Building Blocks: There is a persistent need for structurally diverse and highly functionalized heterocyclic building blocks for use in combinatorial chemistry and fragment-based drug discovery. Molecules like "this compound" are not broadly commercially available or extensively studied, representing a gap in the synthetic chemist's toolkit.

Predictive Understanding of Substituent Effects: While the general electronic and steric effects of methoxy and nitro groups are known, their combined influence on the reactivity of a pyrazole acyl chloride is not fully predictable without empirical investigation. Detailed studies are needed to map the precise reactivity and synthetic utility of such complex synthons.

Exploration of Novel Chemical Space: The unique electronic and steric profile of this compound makes it a gateway to novel chemical space. Its derivatives are unlikely to have been synthesized or tested extensively, offering opportunities for the discovery of compounds with new or improved biological activities or material properties.

Motivations for Investigation:

Access to Novel Derivatives: The highly reactive acyl chloride handle allows for the straightforward introduction of a wide variety of functionalities (e.g., esters, amides, ketones) at the 5-position, enabling the rapid generation of a library of novel pyrazole derivatives.

Development of Targeted Molecules: The specific substitution pattern provides a rigid scaffold with defined electronic properties. This is highly desirable for designing molecules that can selectively interact with biological targets such as enzymes or receptors. nih.gov

Advancement of Heterocyclic Chemistry: Studying the synthesis and reactivity of complex, multifunctional heterocycles like this contributes to the fundamental understanding of heterocyclic chemistry, potentially leading to the development of new synthetic methodologies. mdpi.com

In essence, "this compound" represents a valuable, yet underexplored, synthetic intermediate. Research into its properties and reactions is motivated by the potential to unlock new families of functional molecules for a wide range of scientific applications.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-nitro-1H-pyrazole-5-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O4/c1-13-5-3(9(11)12)2(4(6)10)7-8-5/h1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMPNNNYMXUDMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC(=C1[N+](=O)[O-])C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxy 4 Nitro 1h Pyrazole 5 Carbonyl Chloride

Precursor Synthesis and Functionalization Strategies

The pyrazole (B372694) scaffold is a fundamental building block in a vast array of chemical compounds. nih.gov A common and versatile method for the synthesis of pyrazole derivatives involves the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govresearchgate.netorientjchem.orgorientjchem.org To obtain pyrazole-5-carboxylic acids, precursors containing an ester or keto group adjacent to a second carbonyl or equivalent functionality are typically employed.

Several strategies have been developed for synthesizing substituted pyrazole carboxylic acids. researchgate.netdergipark.org.tr For instance, the reaction of 2,3-furandione (B3054831) with a benzaldehyde (B42025) hydrazone can yield a pyrazole carboxylic acid derivative. researchgate.net Another approach involves the reaction of hydrazine with diethyl maleate, followed by halogenation, oxidation, and hydrolysis to yield a pyrazole-5-carboxylic acid. ciac.jl.cn A patented method describes synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid starting from 2,3-butanedione, which is first converted to an intermediate that then reacts with a hydrazine compound. google.com The choice of starting materials allows for the introduction of various substituents onto the pyrazole ring. mdpi.combeilstein-journals.org

The final step in accessing the target molecule involves the conversion of the pyrazole-5-carboxylic acid to the corresponding carbonyl chloride. This is a standard transformation in organic synthesis, typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. ciac.jl.cnresearchgate.netresearchgate.net This reaction effectively prepares the pyrazole core for subsequent reactions, such as amide or ester formation. researchgate.netresearchgate.net

The pyrazole ring is an aromatic heterocycle and can undergo electrophilic substitution reactions. nih.gov Due to the electronic properties of the ring, which contains two adjacent nitrogen atoms, electrophilic attack occurs preferentially at the C-4 position. nih.gov This inherent reactivity is exploited for the regioselective introduction of the nitro group.

Direct nitration is a widely used method for the synthesis of 4-nitropyrazoles. This typically involves treating the pyrazole substrate with a strong nitrating agent. A mixture of concentrated nitric acid and sulfuric acid is a common reagent for this transformation. guidechem.comgoogle.com The reaction of pyrazole with nitrating acid can produce 4-nitropyrazole, although yields may vary. guidechem.comgoogle.com

More efficient methods have been developed to improve the yield and selectivity of this reaction. A one-pot, two-step method using pyrazole as the starting material has been reported, where the pyrazole is first treated with concentrated sulfuric acid to form pyrazole sulfate. This is followed by direct nitration with a mixture of fuming nitric acid and fuming sulfuric acid (oleum). guidechem.comresearchgate.net This optimized process can achieve yields as high as 85%. guidechem.comresearchgate.net Other nitrating systems, such as nitric acid in trifluoroacetic anhydride, have also been used for the direct nitration of various five-membered heterocycles, including pyrazoles. researchgate.net

The reaction conditions for direct nitration can be tailored to achieve the desired outcome. The table below summarizes various conditions reported for the direct nitration of pyrazole.

| Starting Material | Nitrating Agent | Temperature | Time | Yield | Reference |

| Pyrazole | Nitric Acid / Sulfuric Acid | 90°C | 6 hours | 56% | guidechem.com |

| Pyrazole | Fuming HNO₃ (98%) / 20% Oleum | 50°C | 1.5 hours | 85% | guidechem.comresearchgate.net |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole | Concentrated HNO₃ / Acetic Anhydride | Not specified | Not specified | Not specified | mdpi.com |

Besides direct nitration, indirect methods can also be employed to synthesize 4-nitropyrazoles. One significant indirect route is the thermal or acid-catalyzed rearrangement of N-nitropyrazoles. nih.gov In this method, pyrazole is first nitrated on one of the nitrogen atoms to form 1-nitropyrazole. Subsequent heating of N-nitropyrazole in an organic solvent or treatment with sulfuric acid at room temperature induces a rearrangement to furnish 3-nitropyrazole and 4-nitropyrazole. nih.govchemicalbook.com

Another indirect strategy involves the use of a pre-functionalized pyrazole as a starting material. For example, 4-iodopyrazole (B32481) can be subjected to nitration using fuming nitric acid in the presence of a solid catalyst like zeolite or silica. guidechem.comresearchgate.netnih.gov The iodo-group is replaced by the nitro group, providing a regioselective route to 4-nitropyrazole. This approach avoids the potential for side reactions that can occur during the direct nitration of an unsubstituted pyrazole ring.

The synthesis of 3-methoxy-4-substituted pyrazole derivatives has been reported, indicating the feasibility of introducing a methoxy (B1213986) group at this position. researchgate.net While specific conditions for the direct methoxylation of a 4-nitropyrazole-5-carboxylic acid are not extensively detailed in the provided results, general principles of heterocyclic chemistry can be applied.

One common strategy for introducing an alkoxy group onto a heteroaromatic ring is through nucleophilic aromatic substitution. This would typically involve a pyrazole ring bearing a good leaving group, such as a halogen, at the C-3 position. The 3-halopyrazole could then be treated with sodium methoxide (B1231860) in a suitable solvent to displace the halide and form the desired 3-methoxy pyrazole.

Alkylation of a hydroxyl group is another potential route. If a 3-hydroxy-4-nitro-1H-pyrazole-5-carboxylic acid intermediate could be synthesized, the hydroxyl group could then be methylated to form the methoxy ether. Reagents for such a methylation include methyl iodide in the presence of a base, or dimethyl sulfate. The specific conditions for methylation can vary depending on the solvent and base used. researchgate.net

The synthesis of related structures, such as 1-methyl-3-nitro-5-methoxycarbonyl pyrazole, has been achieved through the oxidation of precursor amines, although this represents a different synthetic logic. researchgate.net Ultimately, the successful introduction of the methoxy group at the C-3 position requires careful selection of the pyrazole precursor and the alkoxylation or alkylation conditions to ensure compatibility with the other functional groups present, particularly the nitro and carboxylic acid moieties.

Introduction of Methoxy Group at Pyrazole C-3 Position

Specific Routes to 3-Methoxypyrazoles

A plausible approach begins with the synthesis of a pyrazole ring bearing functional groups that can be subsequently converted to the desired methoxy, nitro, and carboxylic acid moieties. One common and versatile method for forming the pyrazole core is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent.

Following the formation of the pyrazole ring, functional group interconversions are performed. For instance, a hydroxyl group at the 3-position can be methylated to form the 3-methoxy group. The introduction of the nitro group at the 4-position is typically achieved through an electrophilic nitration reaction, using nitrating agents such as a mixture of nitric acid and sulfuric acid. The carboxylic acid group at the 5-position, or its precursor ester, can be introduced through various methods, including the carboxylation of an organometallic intermediate or the cyclization of a suitably functionalized acyclic precursor. A related synthesis of 1-methyl-3-nitro-5-methoxycarbonyl pyrazole highlights the feasibility of functionalizing the pyrazole ring with both nitro and ester groups. researchgate.net

An alternative strategy involves starting with a pre-functionalized pyrazole and performing subsequent modifications. For example, a commercially available pyrazole-5-carboxylic acid derivative could undergo nitration and then methoxylation (or vice versa, depending on the directing effects of the substituents) to yield the key intermediate, 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid. bldpharm.com The development of new synthetic methods for 3-methoxy-4-substituted pyrazole derivatives continues to be an active area of research. researchgate.net

Acyl Chlorination of Pyrazole-5-carboxylic Acid Derivatives

The final step in the synthesis of the target compound is the conversion of the carboxylic acid group of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid into a highly reactive acyl chloride. This transformation is a crucial step that enables subsequent reactions, such as amide or ester formation. smolecule.comeurekaselect.comresearchgate.net This process involves a nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. libretexts.orglibretexts.org

Reagents and Reaction Conditions for Carboxylic Acid to Acyl Chloride Conversion

Several standard chlorinating agents are employed to convert carboxylic acids to acyl chlorides. The choice of reagent often depends on the sensitivity of the starting material and the desired purity of the product. The most common reagents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.ukdoubtnut.com

Thionyl Chloride (SOCl₂): This is one of the most frequently used reagents for this conversion. commonorganicchemistry.com The reaction is typically performed by heating the carboxylic acid in neat thionyl chloride at reflux. commonorganicchemistry.com A key advantage of using SOCl₂ is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. chemguide.co.ukdoubtnut.comchemguide.co.uk Sometimes, a solvent such as acetonitrile (B52724) may be used. commonorganicchemistry.com The reaction proceeds through an acyl chlorosulfite intermediate. libretexts.org

Oxalyl Chloride ((COCl)₂): This reagent is also widely used and often preferred for substrates that may be sensitive to the higher temperatures required for thionyl chloride reactions. The process typically involves reacting the carboxylic acid with oxalyl chloride in an inert solvent like dichloromethane (B109758) (DCM) at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) is usually added to facilitate the reaction. commonorganicchemistry.com This method was successfully used for the carboxylation of other pyrazole derivatives. nih.gov

Phosphorus Pentachloride (PCl₅): PCl₅ is a solid reagent that reacts with carboxylic acids, often in the cold, to produce the acyl chloride. chemguide.co.uk The byproducts are phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl). chemguide.co.uk The liquid acyl chloride can then be separated from the liquid POCl₃ by fractional distillation. chemguide.co.uk

Phosphorus Trichloride (PCl₃): The reaction with liquid PCl₃ is generally less vigorous than with PCl₅. chemguide.co.uk It yields the acyl chloride and phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uk Separation of the product is also typically achieved via fractional distillation. chemguide.co.uk

| Reagent | Typical Conditions | Byproducts | Advantages |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat or in solvent, reflux | SO₂(g), HCl(g) | Gaseous byproducts simplify purification. chemguide.co.ukdoubtnut.comchemguide.co.uk |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM), RT, cat. DMF | CO(g), CO₂(g), HCl(g) | Mild conditions, gaseous byproducts. commonorganicchemistry.com |

| Phosphorus Pentachloride (PCl₅) | Cold or RT, often no solvent | POCl₃(l), HCl(g) | Effective for many substrates. chemguide.co.uk |

| Phosphorus Trichloride (PCl₃) | Gentle heating | H₃PO₃(s) | Less vigorous reaction than PCl₅. chemguide.co.uk |

Optimization of Reaction Parameters for High Yield and Purity

Achieving a high yield and purity of 3-methoxy-4-nitro-1H-pyrazole-5-carbonyl chloride requires careful optimization of the reaction parameters.

Choice of Reagent: As mentioned, using thionyl chloride or oxalyl chloride is often advantageous because their gaseous byproducts are easily removed from the reaction mixture, which can drive the reaction to completion and simplify the workup procedure, leading to a purer product. doubtnut.comchemguide.co.uk

Temperature and Reaction Time: The reaction temperature and duration are critical. For thionyl chloride, refluxing for several hours is common to ensure the reaction goes to completion. commonorganicchemistry.com For milder reagents like oxalyl chloride, the reaction can proceed at room temperature. Monitoring the reaction's progress, for instance by Thin Layer Chromatography (TLC), can help determine the optimal reaction time and prevent the formation of degradation products.

Stoichiometry: Using a slight excess of the chlorinating agent can help ensure that all of the starting carboxylic acid is consumed. However, a large excess should be avoided as it may need to be removed during the purification step.

Purification: The purification of the acyl chloride is crucial. Since acyl chlorides are generally high-boiling liquids or solids, removing any excess volatile reagents (like SOCl₂ or (COCl)₂) and solvents under reduced pressure is a common first step. nih.gov If the byproduct is a liquid (e.g., POCl₃), fractional distillation is an effective method for separation, provided the acyl chloride is thermally stable. chemguide.co.uk

Handling and Storage Considerations for Reactive Acyl Chlorides

Acyl chlorides are highly reactive and require specific handling and storage procedures to maintain their integrity and ensure safety.

Moisture Sensitivity: The primary concern with acyl chlorides is their high reactivity towards nucleophiles, especially water. sciencemadness.orgfishersci.com Exposure to atmospheric moisture will lead to rapid hydrolysis back to the corresponding carboxylic acid, releasing corrosive hydrogen chloride gas in the process. sciencemadness.orgfishersci.com Therefore, all reactions and handling should be conducted under strictly anhydrous conditions, preferably under an inert atmosphere such as nitrogen or argon. fishersci.combasf.com

Personal Protective Equipment (PPE): Due to their corrosive nature, appropriate PPE, including safety goggles, gloves, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated chemical fume hood. fishersci.com

Storage: this compound should be stored in a tightly sealed container to prevent moisture ingress. fishersci.com The use of bottles with PTFE-lined caps (B75204) is recommended. sciencemadness.org For long-term storage, flushing the container with an inert gas before sealing can extend the shelf life. sciencemadness.org The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as water, alcohols, amines, and bases. fishersci.combasf.com

Inert Atmosphere: To prevent degradation, it is best practice to store bulk quantities under a nitrogen blanket. basf.com For laboratory use, taking smaller working quantities from a larger stock bottle can minimize the frequency of opening the main container, thus reducing the chance of contamination and degradation from atmospheric moisture. sciencemadness.org

Reaction Pathways and Mechanistic Studies of 3 Methoxy 4 Nitro 1h Pyrazole 5 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The acyl chloride moiety of 3-methoxy-4-nitro-1H-pyrazole-5-carbonyl chloride is highly susceptible to attack by nucleophiles, proceeding through a classic addition-elimination mechanism. masterorganicchemistry.com The electron-withdrawing effects of the adjacent pyrazole (B372694) ring, further intensified by the nitro group at the C4 position, enhance the electrophilicity of the carbonyl carbon, making it very reactive. The general mechanism involves the initial attack of a nucleophile on the carbonyl carbon to form a tetrahedral intermediate, followed by the expulsion of the chloride ion to yield the substituted product. masterorganicchemistry.com

Formation of Esters via Alcoholysis

The reaction of this compound with alcohols, a process known as alcoholysis, readily affords the corresponding esters. This reaction typically proceeds under mild conditions, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct. The choice of alcohol can range from simple primary and secondary alkanols to more complex polyols, allowing for the synthesis of a diverse range of pyrazole-5-carboxylates. Studies on similar pyrazole acid chlorides have demonstrated efficient conversion to their respective esters. researchgate.netresearchgate.net

Table 1: Representative Examples of Ester Synthesis via Alcoholysis

| Nucleophile (Alcohol) | Product | Potential Reaction Conditions |

| Methanol | Methyl 3-methoxy-4-nitro-1H-pyrazole-5-carboxylate | Pyridine, Dichloromethane (B109758), 0 °C to rt |

| Ethanol | Ethyl 3-methoxy-4-nitro-1H-pyrazole-5-carboxylate | Triethylamine, THF, 0 °C to rt |

| Isopropanol | Isopropyl 3-methoxy-4-nitro-1H-pyrazole-5-carboxylate | Pyridine, Dichloromethane, 0 °C to rt |

Synthesis of Carboxamides through Aminolysis

Aminolysis, the reaction with ammonia, primary amines, or secondary amines, is a highly facile process for converting this compound into its corresponding carboxamides. ciac.jl.cnnih.govresearchgate.netscience.govasianpubs.org Due to the high reactivity of the acyl chloride, these reactions are often rapid and exothermic. Typically, two equivalents of the amine are employed: one to act as the nucleophile and the second to neutralize the generated HCl. Alternatively, one equivalent of the amine can be used in conjunction with a tertiary amine base. This method is a cornerstone for the synthesis of a wide array of pyrazole-5-carboxamides, which are of significant interest in medicinal chemistry. nih.gov

Table 2: Synthesis of Carboxamides through Aminolysis

| Nucleophile (Amine) | Product | Potential Reaction Conditions |

| Ammonia | 3-methoxy-4-nitro-1H-pyrazole-5-carboxamide | Aq. Ammonia, THF, 0 °C |

| Aniline | N-phenyl-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide | Toluene, reflux |

| Diethylamine | N,N-diethyl-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide | Triethylamine, Dichloromethane, 0 °C to rt |

Generation of Thioesters and Other Carbonyl Derivatives

In a manner analogous to alcohols and amines, thiols can react with this compound to produce thioesters. While direct experimental data for this specific compound is limited, the generation of thioesters from activated acyl pyrazoles is a known transformation, suggesting the feasibility of this pathway. nih.govnih.govresearchgate.net Acyl pyrazoles, which can be considered as activated ester analogues, readily undergo thiolysis in the presence of aryl thiols to form the corresponding thioesters. nih.govnih.gov This indicates that the more reactive acyl chloride would react efficiently with thiols, likely in the presence of a base, to yield the desired thioester products.

Table 3: Formation of Thioesters from this compound

| Nucleophile (Thiol) | Product | Potential Reaction Conditions |

| Ethanethiol | S-ethyl 3-methoxy-4-nitro-1H-pyrazole-5-carbothioate | Pyridine, THF, 0 °C to rt |

| Thiophenol | S-phenyl 3-methoxy-4-nitro-1H-pyrazole-5-carbothioate | Triethylamine, Dichloromethane, 0 °C to rt |

Reactivity with Other Heteroatom Nucleophiles (e.g., Oxygen, Sulfur, Nitrogen)

Beyond simple alcohols and amines, this compound is expected to react with a variety of other heteroatom nucleophiles. For instance, reaction with hydrazine (B178648) derivatives would lead to the formation of corresponding hydrazides, which are versatile intermediates in heterocyclic synthesis. eurekaselect.comnih.gov The reaction with carboxylate salts could yield mixed anhydrides, although these are typically unstable. The high reactivity of the acyl chloride ensures that it can serve as a versatile precursor for a wide range of pyrazole derivatives through reactions with various O, S, and N-centered nucleophiles.

Transformations Involving the Pyrazole Ring System

Exploration of Electrophilic Aromatic Substitution on Pyrazole (Post-Derivatization)

Electrophilic aromatic substitution (EAS) on the pyrazole ring is a well-documented process, with the regioselectivity being highly dependent on the nature and position of existing substituents. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com For a derivative of this compound (e.g., the corresponding ester or amide), the pyrazole ring is substituted with three groups: a methoxy (B1213986) group at C3, a nitro group at C4, and a carbonyl-containing group at C5.

In general, electrophilic attack on a pyrazole ring occurs preferentially at the C4 position due to the electronic nature of the heterocyclic system. nih.govscribd.comrrbdavc.org However, in this case, the C4 position is already occupied by a nitro group. Therefore, any subsequent electrophilic substitution would be directed to one of the other available carbon atoms, C3 or C5, which are also already substituted.

The directing effects of the existing substituents must be considered:

3-Methoxy group: The methoxy group is a strong activating group and is ortho-, para-directing. In the context of the pyrazole ring, it would activate the adjacent C4 position (which is blocked) and the N2 and N1 positions. Its influence on C5 is less direct.

4-Nitro group: The nitro group is a powerful deactivating group and a meta-director. It strongly withdraws electron density from the ring, making electrophilic attack more difficult.

5-Carbonyl derivative (ester/amide): This group is also deactivating and meta-directing.

Given that the C4 position is blocked and the ring is heavily substituted with two deactivating groups (nitro and carbonyl derivative), any further electrophilic aromatic substitution on this pyrazole system would be exceptionally challenging and require harsh reaction conditions. The strong deactivation of the ring by the nitro and carbonyl groups would likely render it inert to most standard electrophilic substitution reactions. If a reaction were to occur, it would be a complex interplay of the directing effects of the substituents on the already electron-deficient ring.

Nucleophilic Aromatic Substitution on the Pyrazole Ring (If Activated by Nitro Group)

The pyrazole ring is generally considered an electron-rich aromatic system. However, the presence of a strongly electron-withdrawing nitro group at the C4 position significantly depletes the electron density of the ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This activation is crucial for the displacement of a suitable leaving group on the pyrazole nucleus. In the case of this compound, while the primary site for nucleophilic attack is the carbonyl carbon of the acyl chloride, under forcing conditions or with highly reactive nucleophiles, substitution on the pyrazole ring itself could be envisioned, particularly if a leaving group were present at the C3 or C5 position (other than the carbonyl chloride itself).

For instance, in related 4-halonitropyrazolecarboxylic acids, the halogen atom can be displaced by arylamines in the presence of a copper catalyst. osti.gov The reaction of 5-chloro-1,3-dimethyl-4-nitropyrazole with ethyl cyanoacetate (B8463686) in the presence of potassium carbonate leads to the substitution of the chloro group.

The mechanism of SNAr on a nitro-activated pyrazole ring typically proceeds through a two-step addition-elimination pathway. The nucleophile first attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group, which is a key stabilizing factor. In the subsequent step, the leaving group is eliminated, and the aromaticity of the pyrazole ring is restored. The rate of these reactions is highly dependent on the nature of the nucleophile, the leaving group, the solvent, and the specific substitution pattern of the pyrazole ring.

Ring-Opening and Rearrangement Reactions

Pyrazole rings, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions, often promoted by strong acids, bases, or thermal stress. The presence of substituents significantly influences the propensity and pathway of these transformations. For this compound, the strong electron-withdrawing effect of the nitro and carbonyl chloride groups could potentially destabilize the pyrazole ring, making it more prone to cleavage.

For example, 1,4-dinitropyrazole has been shown to undergo ring transformation reactions with various N-nucleophiles, acting as a synthetic equivalent of nitromalonaldehyde. Theoretical studies on the reactivity of pyrazaboles with amines and pyrazoles have also explored ring-opening mechanisms. scholaris.cabohrium.com These studies suggest that nucleophilic attack can initiate a cascade of bond cleavages leading to acyclic intermediates, which may then recyclize to form different heterocyclic systems or decompose.

Rearrangement reactions of pyrazoles are also documented. For instance, N-nitropyrazoles can rearrange to form C-nitropyrazoles under acidic conditions. nih.gov While the subject compound is already C-nitrated, other substituent migrations or skeletal rearrangements could potentially be induced under specific energetic conditions, although such reactions are not commonly observed for this class of compounds under standard laboratory conditions. An unusual rearrangement of a pyrazole nitrene has been reported to lead to a coarctate ring-opening/recyclization cascade. nih.gov

Reactivity of Nitro and Methoxy Substituents

The nitro and methoxy groups attached to the pyrazole ring of this compound are not mere spectators and can actively participate in a variety of chemical transformations.

Reduction Reactions of the Nitro Group to Amino Functionality

The nitro group at the C4 position can be readily reduced to an amino group, a transformation of significant synthetic utility as it provides access to a new range of substituted pyrazoles with different electronic and biological properties. Several established methods can be employed for this reduction.

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source is a common and efficient method for the reduction of aromatic nitro compounds. nih.govgoogle.commit.eduresearchgate.net However, care must be taken as the acyl chloride group is also susceptible to reduction under these conditions.

Alternatively, chemical reduction methods offer milder conditions and can be more selective. Reagents like tin(II) chloride (SnCl₂) in the presence of a strong acid (e.g., HCl) are widely used for the selective reduction of nitro groups in the presence of other reducible functionalities. mdpi.com Other metal-based reducing agents such as iron or zinc in acidic media can also be employed.

| Reducing Agent | Typical Conditions | Comments |

| H₂/Pd-C | H₂ gas, solvent (e.g., EtOH, EtOAc) | Highly efficient but may also reduce the acyl chloride. |

| Raney Ni | H₂ gas or hydrazine, solvent (e.g., EtOH) | Another effective catalytic hydrogenation method. |

| SnCl₂·2H₂O | HCl, solvent (e.g., EtOH, EtOAc) | A common and often selective method for nitro group reduction. |

| Fe/HCl or Fe/NH₄Cl | Acidic aqueous solution | A classical and cost-effective method. |

| Zn/CH₃COOH | Acetic acid | A milder alternative to stronger acid conditions. |

This table provides a summary of common reagents for the reduction of aromatic nitro groups, which are applicable to 4-nitropyrazoles.

Derivatization or Cleavage of the Methoxy Group

The methoxy group at the C3 position is an ether linkage and can be cleaved under specific, often harsh, conditions to yield the corresponding hydroxypyrazole. This transformation is typically achieved using strong protic acids or Lewis acids.

Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can effect the cleavage of aryl methyl ethers, although this often requires high temperatures. A more common and generally milder method involves the use of Lewis acids. Boron tribromide (BBr₃) is a particularly effective reagent for the demethylation of aryl methyl ethers and is often the reagent of choice. The reaction typically proceeds at low temperatures and involves the formation of a boron-oxygen bond, followed by nucleophilic attack of the bromide ion on the methyl group. Other Lewis acids such as aluminum chloride (AlCl₃) can also be used.

Given the presence of the reactive acyl chloride and the electron-withdrawing nitro group, the choice of conditions for methoxy group cleavage would need to be carefully considered to avoid unwanted side reactions.

Mechanistic Investigations of Key Reactions

While specific mechanistic studies on this compound are not extensively reported in the literature, the reactivity of its functional groups can be understood by analogy to related systems.

Kinetic Studies of Acyl Chloride Reactivity

The acyl chloride group is the most reactive site in the molecule for nucleophilic attack. Reactions with nucleophiles such as water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis) are expected to be rapid. Kinetic studies of the solvolysis (reaction with the solvent) of acyl chlorides provide valuable insights into the reaction mechanism.

The hydrolysis of acyl chlorides in water has been a subject of numerous kinetic investigations. researchgate.net The reaction mechanism can vary from a bimolecular addition-elimination pathway (SN2-like) to a unimolecular ionization pathway (SN1-like), depending on the electronic nature of the acyl group and the solvent. For an aromatic acyl chloride like the one , the mechanism is likely to be bimolecular in nature, where a water molecule attacks the carbonyl carbon in the rate-determining step.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the atomic connectivity can be constructed.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of 3-methoxy-4-nitro-1H-pyrazole-5-carbonyl chloride is expected to be relatively simple, showing distinct signals for the N-H proton of the pyrazole (B372694) ring and the protons of the methoxy (B1213986) group. The pyrazole N-H proton would likely appear as a broad singlet in the downfield region of the spectrum, typically between δ 10.0 and 14.0 ppm, due to its acidic nature and potential for hydrogen bonding. The methoxy group protons (-OCH₃) would present as a sharp singlet, anticipated in the range of δ 3.8 to 4.2 ppm. The precise chemical shift would be influenced by the electronic effects of the adjacent nitro and carbonyl chloride groups.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | 10.0 - 14.0 | broad singlet |

¹³C NMR for Carbon Skeleton and Hybridization States

The proton-decoupled ¹³C NMR spectrum would provide crucial information about the carbon skeleton. Five distinct signals would be expected, corresponding to the three carbons of the pyrazole ring, the methoxy carbon, and the carbonyl carbon. The carbonyl chloride carbon is expected to be the most deshielded, with a predicted chemical shift in the range of δ 155-165 ppm. The carbons of the pyrazole ring (C3, C4, and C5) would exhibit shifts influenced by the substituents. C3, attached to the methoxy group, and C5, bonded to the carbonyl chloride, would be significantly downfield. C4, bearing the electron-withdrawing nitro group, would also be deshielded. The methoxy carbon would appear in the typical range for such functional groups, around δ 55-65 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (carbonyl chloride) | 155 - 165 |

| C3 (pyrazole ring) | 145 - 155 |

| C4 (pyrazole ring) | 125 - 135 |

| C5 (pyrazole ring) | 130 - 140 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments would be essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the methoxy protons with their directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This would be the most informative 2D experiment for this molecule. Key correlations would be expected between the methoxy protons and the C3 carbon of the pyrazole ring (³J coupling). Correlations from the N-H proton to the C5 and potentially C4 carbons would also be anticipated, confirming the connectivity within the heterocyclic ring.

COSY (Correlation Spectroscopy): Given the absence of proton-proton coupling, a COSY spectrum would not provide significant connectivity information for this specific molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could reveal through-space proximity. For instance, a cross-peak between the methoxy protons and the N-H proton might be observed, depending on the preferred conformation of the molecule.

Dynamic NMR Studies for Conformational Analysis (if applicable)

While significant conformational flexibility is not expected for the rigid pyrazole ring, dynamic NMR studies could potentially investigate the rotational barrier around the C3-O bond of the methoxy group. However, this is likely to be a high-energy process and may not be observable under standard NMR conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

Carbonyl Stretch Characterization

The most prominent feature in the IR spectrum of this compound would be the intense absorption band corresponding to the carbonyl (C=O) stretch of the acid chloride. Due to the electron-withdrawing nature of the adjacent chlorine atom, this stretching vibration is expected to occur at a high frequency, typically in the range of 1770-1815 cm⁻¹. The presence of the nitro group (NO₂) would also be clearly indicated by two strong absorption bands: one for the asymmetric stretch (around 1520-1560 cm⁻¹) and another for the symmetric stretch (around 1340-1380 cm⁻¹). Other characteristic bands would include the N-H stretch of the pyrazole ring (a broad band around 3100-3300 cm⁻¹) and C-O stretching of the methoxy group.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibration | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3100 - 3300 | Medium, Broad |

| C=O (acid chloride) | Stretch | 1770 - 1815 | Strong |

| NO₂ | Asymmetric Stretch | 1520 - 1560 | Strong |

| NO₂ | Symmetric Stretch | 1340 - 1380 | Strong |

Nitro Group Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the vibrational modes of functional groups within a molecule. For this compound, the nitro group (NO₂) vibrations are particularly characteristic.

The nitro group typically exhibits two distinct stretching vibrations: an asymmetric stretch (ν_as(NO₂)) and a symmetric stretch (ν_s(NO₂)). These are generally observed in specific regions of the infrared spectrum. Based on studies of other nitropyrazole compounds, the expected vibrational frequencies for the nitro group of the target molecule are summarized in the table below. mdpi.comacs.orgmdpi.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| Asymmetric Stretch (ν_as(NO₂)) | 1520 - 1560 | This mode involves the two N-O bonds stretching out of phase. It is typically a strong absorption in the IR spectrum. |

| Symmetric Stretch (ν_s(NO₂)) | 1340 - 1370 | This mode involves the two N-O bonds stretching in phase. Its intensity in the IR spectrum can vary. |

| Scissoring (δ(NO₂)) | 840 - 870 | This is a bending vibration where the O-N-O angle changes. |

| Rocking (ρ(NO₂)) | ~780 | This is an in-plane bending vibration. |

| Wagging (ω(NO₂)) | ~740 | This is an out-of-plane bending vibration. |

| Torsion (τ(C-N)) | Variable | This mode corresponds to the twisting motion around the C-N bond. |

The precise positions of these bands are influenced by the electronic environment of the pyrazole ring and the presence of the methoxy and carbonyl chloride substituents.

Pyrazole Ring Vibrations

The pyrazole ring itself gives rise to a series of characteristic vibrations. These include C-H, C=N, C=C, and N-N stretching modes, as well as various in-plane and out-of-plane bending vibrations. The substitution pattern on the pyrazole ring in this compound will influence the exact frequencies of these modes. A general assignment of these vibrations, based on data for other pyrazole derivatives, is provided below. mdpi.comnih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (if tautomer present) | 3100 - 3150 | Broad absorption due to hydrogen bonding. |

| C-H Stretch | ~3100 | Stretching of the C-H bond on the pyrazole ring. |

| C=N Stretch | 1500 - 1550 | Stretching of the carbon-nitrogen double bond within the ring. |

| C=C Stretch | 1400 - 1480 | Stretching of the carbon-carbon double bond within the ring. |

| Ring Breathing | 1000 - 1050 | Symmetric expansion and contraction of the entire pyrazole ring. |

| Ring Deformation | 600 - 900 | Various in-plane and out-of-plane bending modes of the pyrazole ring. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is an indispensable tool for determining the exact mass of a molecule and for elucidating its structure through fragmentation analysis. The expected exact mass of this compound (C₅H₄ClN₃O₄) can be calculated with high precision.

The fragmentation of this molecule under mass spectrometry conditions would likely proceed through several key pathways. The carbonyl chloride group is a reactive site, and its fragmentation is expected to be a prominent feature in the mass spectrum.

A plausible fragmentation pattern would involve:

Loss of Cl: The initial fragmentation could involve the loss of a chlorine radical, leading to the formation of a pyrazole-5-carbonyl cation.

Loss of CO: Subsequent loss of carbon monoxide from the acylium ion is a common fragmentation pathway for carbonyl compounds. slideshare.netyoutube.comuvic.ca

Loss of NO₂: Fragmentation of the nitro group can occur through the loss of NO₂ or O and NO.

Cleavage of the methoxy group: The methoxy group can fragment through the loss of a methyl radical (CH₃) or formaldehyde (B43269) (CH₂O).

Ring Fragmentation: The pyrazole ring itself can undergo cleavage, leading to smaller charged fragments. researchgate.net

The analysis of the isotopic pattern, particularly due to the presence of chlorine (³⁵Cl and ³⁷Cl), would further aid in the confirmation of the elemental composition of the fragment ions.

X-ray Crystallography for Solid-State Molecular Structure

The bond lengths and angles within the pyrazole ring are expected to be consistent with its aromatic character, though they will be influenced by the substituents. The C-NO₂ bond is expected to be relatively short due to the electron-withdrawing nature of the nitro group. The bond lengths within the carbonyl chloride and methoxy groups would likely fall within the typical ranges for these functional groups. The table below presents expected values based on similar structures.

| Parameter | Expected Value |

|---|---|

| C-N (pyrazole ring) | ~1.33 - 1.38 Å |

| N-N (pyrazole ring) | ~1.35 Å |

| C-C (pyrazole ring) | ~1.38 - 1.42 Å |

| C-NO₂ | ~1.45 Å |

| N-O (nitro group) | ~1.22 Å |

| C-C(O)Cl | ~1.50 Å |

| C=O | ~1.19 Å |

| C-Cl | ~1.78 Å |

| C-O (methoxy) | ~1.35 Å |

| O-CH₃ | ~1.43 Å |

| Angles within pyrazole ring | ~105 - 112° |

| O-N-O (nitro group) | ~125° |

Dihedral angles would reveal the planarity of the pyrazole ring and the orientation of the substituents relative to the ring. It is expected that the nitro group will be nearly coplanar with the pyrazole ring to maximize conjugation. mdpi.com

The conformation of the molecule will be determined by the spatial arrangement of the methoxy and carbonyl chloride groups. Steric hindrance between these groups and the nitro group could lead to twisting out of the plane of the pyrazole ring.

Pyrazole itself can exist in different tautomeric forms. For this compound, the position of the hydrogen atom on the pyrazole ring (N1-H or N2-H) would be of interest. X-ray crystallography can definitively determine the predominant tautomer in the solid state.

The way molecules pack in a crystal is governed by intermolecular interactions. For this compound, a variety of interactions are expected to play a role in the crystal packing. researchgate.netmdpi.comias.ac.inrsc.org These could include:

Hydrogen Bonding: If the N-H tautomer is present, hydrogen bonds between the N-H group of one molecule and an oxygen atom of the nitro or carbonyl group, or a nitrogen atom of the pyrazole ring of a neighboring molecule, are likely.

Halogen Bonding: The chlorine atom of the carbonyl chloride group could participate in halogen bonding with electronegative atoms of adjacent molecules.

π-π Stacking: The aromatic pyrazole rings could stack on top of each other, contributing to the stability of the crystal lattice.

The analysis of these interactions provides insight into the supramolecular assembly of the compound in the solid state.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental tools for understanding the electronic structure and properties of molecules at the atomic level. eurasianjournals.com For a molecule like 3-methoxy-4-nitro-1H-pyrazole-5-carbonyl chloride, these methods could offer significant insights into its geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.govjcsp.org.pk A typical study on this compound would involve geometry optimization, where the molecule's most stable three-dimensional arrangement (the structure with the lowest energy) is calculated. This process yields precise data on bond lengths, bond angles, and dihedral angles.

Such a study would likely employ a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to balance computational accuracy and efficiency. researchgate.net The resulting optimized geometry is crucial for all subsequent computational analyses. However, no specific studies containing these optimized parameters for the title compound are currently available.

HOMO-LUMO Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is essential for predicting a molecule's chemical reactivity. nih.gov This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. A higher energy HOMO indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower energy LUMO suggests a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap implies high chemical reactivity and low kinetic stability. irjweb.com

For this compound, the electron-withdrawing nitro (-NO₂) and carbonyl chloride (-COCl) groups would be expected to lower the LUMO energy, making the molecule a potent electrophile. The pyrazole (B372694) ring and methoxy (B1213986) group (-OCH₃) would primarily influence the HOMO. While this analysis is standard for many pyrazole derivatives, specific calculated energy values and orbital distribution maps for the title compound have not been published. ntu.edu.iqnih.gov

Table 1: Hypothetical Data Table for FMO Analysis This table illustrates the type of data a HOMO-LUMO analysis would generate. The values are not based on actual calculations for the specified compound and are for illustrative purposes only.

| Parameter | Symbol | Calculated Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available |

| HOMO-LUMO Energy Gap | ΔE | Data not available |

| Ionization Potential | IP | Data not available |

| Electron Affinity | EA | Data not available |

| Global Hardness | η | Data not available |

| Electronegativity | χ | Data not available |

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other species, particularly in non-covalent interactions. dtic.mil

The map uses a color scale to indicate charge regions:

Red: Electron-rich areas (negative electrostatic potential), susceptible to electrophilic attack.

Blue: Electron-poor areas (positive electrostatic potential), susceptible to nucleophilic attack.

Green/Yellow: Neutral or weakly polarized areas.

For this compound, one would predict strong negative potential (red) around the oxygen atoms of the nitro and carbonyl groups. A strong positive potential (blue) would be anticipated on the carbon atom of the highly reactive carbonyl chloride group, marking it as the primary site for nucleophilic attack. researchgate.netacs.org While this is a chemically sound prediction, actual EPS maps and calculated potential values for this specific molecule are not available in the literature.

Reaction Mechanism Modeling

Computational modeling can be used to map out the entire pathway of a chemical reaction, providing a deeper understanding of its feasibility and kinetics. researchgate.net This involves identifying reactants, products, and any intermediate or transition state structures.

Transition State Search and Energy Barrier Calculations

A critical aspect of reaction modeling is locating the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (energy barrier). A lower activation energy corresponds to a faster reaction rate.

For this compound, a key reaction to model would be its nucleophilic acyl substitution, given the presence of the reactive acid chloride group. mdpi.comniscpr.res.in A computational study would calculate the energy barrier for the reaction with a nucleophile (e.g., an amine or alcohol), but no such specific mechanistic studies have been published.

Intrinsic Reaction Coordinate (IRC) Analysis

After a transition state structure is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis traces the reaction pathway downhill from the transition state, confirming that it correctly connects the intended reactants and products. acs.org An IRC analysis provides definitive proof that the calculated energy barrier corresponds to the specific reaction being studied. As no transition state calculations for reactions involving the title compound are available, no IRC analyses have been reported either.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are essential computational tools for understanding the flexibility and dynamic behavior of this compound at an atomic level. These methods allow for the exploration of its potential energy surface and the influence of solvent on its structure and reactivity.

The conformational landscape of this compound is primarily defined by the rotational freedom of its methoxy and carbonyl chloride substituents, as well as the planarity of the pyrazole ring.

Pyrazole Ring Planarity: The pyrazole ring, being an aromatic heterocycle, is expected to be largely planar. However, the presence of bulky and electronically demanding substituents can induce minor deviations from planarity. Computational studies on substituted pyrazoles have shown that the degree of electronic delocalization between the phenyl and pyrazole rings can affect the dihedral angles, leading to conformations that are close to or deviate from planarity. researchgate.net For this compound, density functional theory (DFT) calculations would likely predict a nearly planar pyrazole core, with the substituents potentially causing slight puckering.

Methoxy Group Conformation: The orientation of the 3-methoxy group relative to the pyrazole ring is a key conformational feature. Theoretical investigations of methoxy groups on aromatic systems indicate a preference for planar conformations where the methyl group is either syn or anti to the adjacent ring substituent. researchgate.net The rotational barrier of the methoxy group is influenced by steric and electronic effects. In this molecule, the methoxy group's orientation will be influenced by interactions with the adjacent nitro group at the 4-position and the N-H group of the pyrazole. It is anticipated that the most stable conformer will have the methoxy group lying in the plane of the pyrazole ring to maximize π-conjugation, with the methyl group oriented to minimize steric hindrance.

Carbonyl Chloride Group Conformation: The rotation around the C5-carbonyl bond introduces another degree of conformational freedom. The planarity of this group with respect to the pyrazole ring is favored to enhance conjugation. The rotational barrier of the carbonyl chloride group has been a subject of theoretical studies on similar molecules, such as acetyl chloride. nih.govresearchgate.net These studies reveal that the barrier to internal rotation is influenced by the relaxation of adjacent bonds. For the title compound, DFT calculations could predict the preferred orientation of the carbonyl chloride group, which would likely be influenced by electrostatic interactions with the neighboring nitro group and the pyrazole ring nitrogen.

Molecular dynamics simulations can elucidate the role of the solvent in the structure, dynamics, and reactivity of this compound. The choice of solvent can significantly impact the conformational equilibrium and the accessibility of reactive sites.

In MD simulations, the molecule would be placed in a box of explicit solvent molecules (e.g., water, ethanol, or a nonpolar solvent like hexane), and the system's evolution over time would be simulated by solving Newton's equations of motion. These simulations can provide information on solute-solvent interactions, such as hydrogen bonding between the pyrazole N-H or the nitro group's oxygen atoms and protic solvents.

The presence of polar solvents is expected to stabilize conformations with larger dipole moments. For instance, solvents capable of hydrogen bonding could influence the orientation of the carbonyl chloride and nitro groups. Theoretical studies on other pyrazole derivatives have highlighted the significant role of solvent molecules in intermolecular proton transfer and tautomerism. nih.gov MD simulations of nitro-substituted heterocycles in various solvents, such as ionic liquids, have been used to study diffusion and interaction energies, providing insights into their behavior in different chemical environments. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental data and the structural elucidation of this compound.

Density functional theory (DFT) is a widely used method for the accurate prediction of NMR chemical shifts and coupling constants. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov Theoretical calculations of NMR spectra for substituted pyrazoles have shown good correlation with experimental data. researchgate.netresearchgate.netrsc.org

For this compound, the predicted ¹³C and ¹H chemical shifts would be highly dependent on the electron-withdrawing and -donating nature of the substituents. The nitro group at the 4-position is a strong electron-withdrawing group, which would deshield the adjacent carbon and hydrogen atoms, leading to higher chemical shifts. The methoxy group at the 3-position is an electron-donating group through resonance, which would shield the pyrazole ring atoms to some extent. The carbonyl chloride group at the 5-position is also strongly electron-withdrawing.

The conformational orientation of the methoxy group can also influence the ¹³C NMR chemical shift of its methyl carbon. Studies on aromatic natural compounds have shown that out-of-plane methoxy groups can exhibit unusual downfield shifts. researchgate.net

Below are tables of theoretically predicted ¹³C and ¹H NMR chemical shifts for this compound, based on DFT calculations and trends observed in related pyrazole derivatives.

Table 1: Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C3 | 155-165 |

| C4 | 130-140 |

| C5 | 145-155 |

| C=O | 160-170 |

| O-CH₃ | 58-62 |

Table 2: Predicted ¹H NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| N1-H | 13-15 |

| O-CH₃ | 4.0-4.5 |

Theoretical calculations, typically using DFT methods, can predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) spectrum. These calculations can help in the assignment of experimentally observed vibrational bands. Theoretical studies on the IR spectra of pyrazole derivatives have been conducted to understand their structural and bonding characteristics. jocpr.comfu-berlin.de

For this compound, the predicted IR spectrum would show characteristic vibrational modes for its functional groups. The strong electron-withdrawing nature of the nitro and carbonyl chloride groups would influence the vibrational frequencies of the pyrazole ring.

Key predicted vibrational frequencies include:

N-H stretch: A broad band is expected in the region of 3200-3400 cm⁻¹.

C-H stretch (methoxy): Bands are anticipated around 2950-3000 cm⁻¹.

C=O stretch (carbonyl chloride): A strong absorption is predicted in the range of 1750-1780 cm⁻¹.

NO₂ stretches: Asymmetric and symmetric stretching vibrations are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

C=N and C=C stretches (pyrazole ring): These vibrations would appear in the 1400-1600 cm⁻¹ region.

C-O stretch (methoxy): A band is expected in the 1020-1250 cm⁻¹ region.

Table 3: Predicted Key IR Vibrational Frequencies

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

|---|---|

| N-H (stretch) | 3200-3400 |

| C-H (methoxy stretch) | 2950-3000 |

| C=O (carbonyl chloride stretch) | 1750-1780 |

| NO₂ (asymmetric stretch) | 1520-1560 |

| NO₂ (symmetric stretch) | 1340-1380 |

| C=N/C=C (ring stretch) | 1400-1600 |

| C-O (methoxy stretch) | 1020-1250 |

Synthetic Utility in Complex Molecule Construction

As a Versatile Synthon for Highly Functionalized Pyrazole (B372694) Derivatives

The term "synthon" refers to a structural unit within a molecule that can be formed or assembled by known synthetic operations. 3-Methoxy-4-nitro-1H-pyrazole-5-carbonyl chloride is an exemplary synthon, providing a robust scaffold for the synthesis of highly decorated pyrazole systems. The pyrazole core is a "privileged scaffold" in medicinal chemistry, frequently appearing in approved pharmaceuticals, which drives research into new synthetic routes for its derivatives. mdpi.comnih.gov

The primary site of reactivity on this compound is the carbonyl chloride group. As a reactive acylating agent, it readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. This reaction is a cornerstone for introducing diverse side chains at the C5 position of the pyrazole ring.

By reacting the carbonyl chloride with amines, alcohols, or thiols, a variety of functional groups can be appended, as illustrated in the following table.

| Nucleophile (R-Nu) | Resulting Functional Group | Product Class | Potential Side Chain (R) |

|---|---|---|---|

| Primary/Secondary Amine (RNH₂/R₂NH) | Amide (-CONH-R) | Pyrazole-5-carboxamides | Alkyl, Aryl, Heterocyclic groups |

| Alcohol (ROH) | Ester (-COO-R) | Pyrazole-5-carboxylates | Alkyl, Aryl, Functionalized chains |

| Thiol (RSH) | Thioester (-COS-R) | Pyrazole-5-carbothioates | Alkyl, Aryl groups |

| Hydrazine (B178648) (RNH-NH₂) | Hydrazide (-CONH-NHR) | Pyrazole-5-carbohydrazides | Substituted hydrazines |

This versatility allows for the synthesis of extensive libraries of polysubstituted pyrazoles. dergipark.org.tr For instance, reaction with various amines leads to a series of pyrazole-5-carboxamides, while reaction with alcohols yields the corresponding esters. dergipark.org.tr Furthermore, the nitro group at the C4 position can be chemically modified, most commonly through reduction to an amino group. This newly formed amino group provides an additional site for functionalization, enabling the synthesis of tetra-substituted pyrazoles and expanding the molecular complexity achievable from this single precursor.

Fused heterocyclic systems, where two or more rings share an edge, are of significant interest in medicinal and materials chemistry. This compound serves as a key starting material for constructing such architectures. The strategy often involves a multi-step sequence where the carbonyl chloride is first used to introduce a side chain containing a second reactive functional group.

Subsequent intramolecular cyclization reactions can then form a new ring fused to the pyrazole core. For example, reacting the carbonyl chloride with a binucleophilic reagent (e.g., a hydrazine derivative) can lead to the formation of fused systems like pyrazolo[3,4-d]pyridazines. dergipark.org.tr The nitro group is also pivotal in these syntheses; its reduction to an amine provides a nucleophilic center that can participate in cyclization reactions with an adjacent, appropriately functionalized side chain, leading to systems such as pyrazolo[4,3-b]pyridines. The construction of fused pyrazole systems is a common strategy for developing novel bioactive compounds. nih.govnih.gov

Role in Non-Biological Material Science Applications

The unique electronic and structural features of the pyrazole ring extend its utility beyond biological applications into the realm of material science. The ability of pyrazole derivatives to self-assemble, coordinate with metals, and be incorporated into polymeric chains makes them valuable components for advanced materials.

While not a monomer itself, this compound can be readily converted into a polymerizable monomer. The acid chloride functionality allows for its covalent attachment to molecules bearing polymerizable groups. For example, reaction with a hydroxy-functionalized acrylate, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), would yield a methacrylate monomer containing a pendant, highly functionalized pyrazole unit.

This pyrazole-containing monomer could then be copolymerized with other standard monomers (e.g., styrene, methyl methacrylate) to create advanced polymers. The incorporation of the pyrazole moiety into the polymer backbone or as a side chain can impart specific properties, such as enhanced thermal stability, specific optical properties, or the ability to coordinate metal ions. ias.ac.inresearchgate.net Research has shown that pyrazole-modified monomers can be used to synthesize microgels with tunable morphologies. researchgate.net

Pyrazoles are exceptional ligands in coordination chemistry due to the presence of two nitrogen atoms with different electronic characteristics: a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). researchgate.netresearchgate.net This feature allows them to coordinate with a wide variety of metal ions in several different modes. This compound can be used as an intermediate to synthesize more complex, multidentate ligands.

The acid chloride can be reacted with other heterocyclic amines (e.g., pyridines, imidazoles) to create chelating ligands capable of forming stable complexes with metal ions. These coordination complexes have applications in catalysis, sensing, and the development of magnetic materials. nih.govacs.org The electronic properties of the resulting ligand, and thus the properties of the metal complex, can be fine-tuned by modifying the substituents on the pyrazole ring.

The general utility of pyrazole-based ligands is well-established, forming diverse coordination complexes with varying geometries and nuclearities. researchgate.netacs.org

| Ligand Feature | Description | Potential Application |

|---|---|---|

| N,N-donor sites | The two adjacent nitrogen atoms of the pyrazole ring can bind to metal centers. | Homogeneous Catalysis |

| Tunable Electronics | Substituents (e.g., -NO₂, -OCH₃) alter the electron density on the nitrogen atoms, affecting metal-ligand bond strength. | Sensors, Molecular Magnets |

| Multidentate Scaffolds | The carbonyl chloride allows linking to other donor groups to create chelating ligands (e.g., bidentate, tridentate). | Stable Metal-Organic Frameworks (MOFs) |

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules associated through non-covalent interactions. The N-H group of the pyrazole ring is an excellent hydrogen bond donor, while the sp²-hybridized nitrogen atom is a hydrogen bond acceptor. This dual functionality allows pyrazole-containing molecules to form predictable and stable hydrogen-bonded assemblies, such as dimers, trimers, or extended chains. researchgate.netresearchgate.net

By modifying this compound to attach different functional groups, its self-assembly behavior can be controlled to create complex supramolecular architectures like networks or frameworks. researchgate.net These organized structures are foundational to the development of "smart" materials, liquid crystals, and porous organic frameworks.

Enabling New Reaction Methodologies

The strategic placement of functional groups on the pyrazole ring of this compound allows for its theoretical participation in a variety of advanced organic transformations. These transformations can lead to the generation of diverse molecular scaffolds, which are of significant interest in medicinal chemistry and materials science.

While the acyl chloride functionality of this compound is highly reactive towards nucleophiles, its direct participation in common palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, or Sonogashira is not typical. However, through strategic derivatization, the pyrazole core can be functionalized to include moieties amenable to these powerful C-C bond-forming reactions.

For instance, the acyl chloride can be converted into a variety of functional groups that are known to participate in metal-catalyzed couplings. One potential transformation is the conversion of the carbonyl chloride to a triflate or a halide, which are excellent leaving groups in palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis. nih.govrsc.org A pyrazole halide derivative of the parent compound could readily participate in this reaction. The general utility of pyrazole halides in Suzuki-Miyaura coupling has been well-established, allowing for the introduction of a wide range of aryl and heteroaryl substituents. researchgate.netnih.gov

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. mdpi.comorganic-chemistry.org A pyrazole halide derived from this compound could serve as the halide component in this reaction, enabling the introduction of vinyl groups onto the pyrazole core. The use of pyrazole derivatives in Heck reactions has been documented, highlighting the feasibility of this approach. researchgate.netacs.org

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. tandfonline.comorganic-chemistry.org A pyrazole halide derivative would be a suitable substrate for this reaction, allowing for the introduction of alkyne functionalities. researchgate.netmdpi.com Alternatively, the acyl chloride could potentially participate in an acyl Sonogashira coupling, directly leading to the formation of a pyrazolyl ynone. mdpi.com

The following table provides examples of metal-catalyzed coupling reactions with related pyrazole derivatives, illustrating the potential synthetic pathways for derivatives of this compound.

| Coupling Reaction | Pyrazole Substrate Example | Coupling Partner | Catalyst/Conditions | Product |

| Suzuki-Miyaura | 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2, K3PO4 | 4-Phenyl-3,5-dinitro-1H-pyrazole |

| Heck | 4-Ethenyl-3-methoxy-1-phenyl-1H-pyrazole | 5-Bromo-3,3-dimethyl-3H-indole | Pd(OAc)2 | 5-((E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl)-3,3-dimethyl-3H-indole |

| Sonogashira | 5-Chloro-4-iodopyrazole | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 5-Chloro-4-(phenylethynyl)pyrazole |

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. nih.govnih.gov The reactive acyl chloride of this compound makes it a potentially valuable component in certain MCRs.

Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that typically involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. It is plausible that this compound could be used in lieu of a carboxylic acid, possibly with modified reaction conditions to accommodate the higher reactivity of the acyl chloride. The resulting Ugi adduct would incorporate the 3-methoxy-4-nitropyrazole moiety, providing rapid access to complex and highly functionalized molecules. The use of pyrazole carboxylic acids in Ugi reactions has been reported, suggesting the feasibility of employing their activated derivatives. mdpi.com

Passerini Reaction: The Passerini three-component reaction is another important MCR that involves an isocyanide, a carboxylic acid, and a carbonyl compound. Similar to the Ugi reaction, the acyl chloride could potentially serve as the acid component, leading to the formation of α-acyloxy carboxamides bearing the pyrazole scaffold.